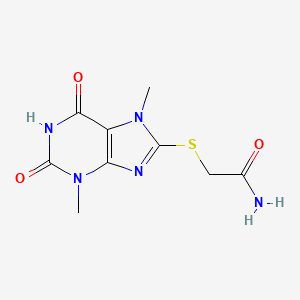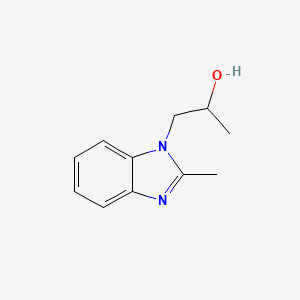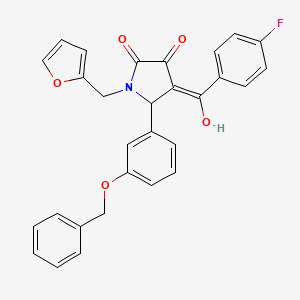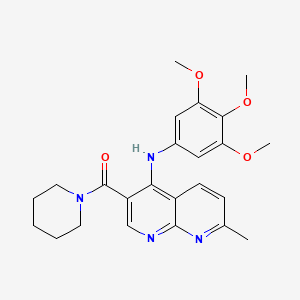![molecular formula C21H27ClF3N5O3S B2572317 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine CAS No. 2097938-04-8](/img/structure/B2572317.png)
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a bipiperidine core, which is a type of nitrogen-containing ring structure, and has several other groups attached to it, including a trifluoromethyl group, a chloro group, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The bipiperidine core provides a rigid, cyclic structure, while the various substituents add complexity and functionality .Physical And Chemical Properties Analysis
This compound likely has unique physical and chemical properties due to its complex structure and the presence of several different functional groups. For example, the trifluoromethyl group could potentially make the compound more lipophilic, or fat-soluble, which could affect its behavior in biological systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Compounds with pyridine, trifluoromethyl, sulfonamide, and bipiperidine motifs are often synthesized for their unique chemical properties and reactivity. For instance, sulfonamides serve as novel terminators of cationic cyclisations, indicating their utility in synthesizing complex polycyclic systems (Haskins & Knight, 2002). This suggests that our compound of interest could be involved in similar synthetic routes, contributing to the development of novel chemical entities with potential biological or material applications.
Material Science Applications
The incorporation of pyridine and sulfone moieties, as seen in fluorinated polyamides, demonstrates significant material science applications, including the production of polymers with low dielectric constants, high thermal stability, and excellent mechanical properties (Liu et al., 2013). These properties are crucial for developing advanced materials for electronics, aerospace, and automotive industries, suggesting that our compound could find applications in these areas.
Biological Applications
Compounds containing imidazole, sulfonamide, and bipiperidine fragments have been investigated for their biological activities. For example, new heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities (Azab, Youssef, & El-Bordany, 2013). This highlights the potential of the compound for developing new antibacterial agents, contributing to the ongoing fight against antibiotic-resistant bacteria.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-[1-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClF3N5O3S/c1-14-27-19(13-28(14)2)34(31,32)30-9-3-16(4-10-30)29-7-5-17(6-8-29)33-20-18(22)11-15(12-26-20)21(23,24)25/h11-13,16-17H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQXTYUDUVBOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)








![7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2572248.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2572252.png)
![N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide](/img/structure/B2572253.png)
![4-Methyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2572257.png)
